![molecular formula C27H20N2O2S B7689860 (E)-2-(o-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one](/img/structure/B7689860.png)
(E)-2-(o-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one
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Overview
Description
(E)-2-(o-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one, also known as TQ-OX, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound is a member of the oxazole family, which is known for its diverse biological activities. TQ-OX has been shown to exhibit a range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. In
Mechanism of Action
The mechanism of action of (E)-2-(o-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one is not fully understood, but it is thought to involve the modulation of various signaling pathways. (E)-2-(o-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of inflammation and cancer. (E)-2-(o-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one also activates the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
(E)-2-(o-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one has been shown to have a range of biochemical and physiological effects. In animal studies, (E)-2-(o-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one has been shown to reduce inflammation and oxidative stress in various tissues, including the liver, kidney, and brain. (E)-2-(o-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one has also been shown to improve insulin sensitivity and glucose tolerance in diabetic animals. In addition, (E)-2-(o-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one has been demonstrated to have anticancer activity in various tumor models.
Advantages and Limitations for Lab Experiments
One of the main advantages of (E)-2-(o-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one is its diverse pharmacological properties, which make it a promising candidate for the development of novel therapeutics. (E)-2-(o-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of (E)-2-(o-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one is its relatively poor solubility, which can make it difficult to administer in vivo. In addition, the mechanism of action of (E)-2-(o-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for research on (E)-2-(o-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one. One area of interest is the development of novel formulations of (E)-2-(o-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one that improve its solubility and bioavailability. Another area of interest is the elucidation of the mechanism of action of (E)-2-(o-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one, which could lead to the identification of new therapeutic targets. Furthermore, the anticancer properties of (E)-2-(o-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one warrant further investigation, particularly in the context of combination therapy with other anticancer agents. Finally, the potential of (E)-2-(o-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one as a neuroprotective agent in neurodegenerative diseases, such as Alzheimer's and Parkinson's, should be explored.
Synthesis Methods
(E)-2-(o-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one can be synthesized through a multistep process involving the condensation of 2-(p-tolylthio)quinoline-3-carbaldehyde with o-toluidine in the presence of a catalyst. The resulting intermediate is then cyclized with ethyl oxalyl chloride to form the final product. This synthetic route has been optimized to yield high purity and yield of (E)-2-(o-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one. The chemical structure of (E)-2-(o-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one has been confirmed using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Scientific Research Applications
(E)-2-(o-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one has been the subject of intense research due to its potential therapeutic properties. In vitro studies have shown that (E)-2-(o-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). (E)-2-(o-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one has also been shown to possess antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, (E)-2-(o-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one has been demonstrated to have anticancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells.
properties
IUPAC Name |
(4E)-2-(2-methylphenyl)-4-[[2-(4-methylphenyl)sulfanylquinolin-3-yl]methylidene]-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O2S/c1-17-11-13-21(14-12-17)32-26-20(15-19-8-4-6-10-23(19)29-26)16-24-27(30)31-25(28-24)22-9-5-3-7-18(22)2/h3-16H,1-2H3/b24-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXGTBIYDQEETL-LFVJCYFKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC3=CC=CC=C3C=C2C=C4C(=O)OC(=N4)C5=CC=CC=C5C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=NC3=CC=CC=C3C=C2/C=C/4\C(=O)OC(=N4)C5=CC=CC=C5C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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